

# A Comparative Guide to the Structural Elucidation of 4-(Mesitylamino)-4-oxobutanoic acid

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## Compound of Interest

Compound Name: 4-(Mesitylamino)-4-oxobutanoic acid

Cat. No.: B1269554

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Introduction: This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural analysis of **4-(Mesitylamino)-4-oxobutanoic acid**. As of the latest searches, a published crystal structure for **4-(Mesitylamino)-4-oxobutanoic acid** was not available. Therefore, for the purpose of demonstrating the principles and data presentation of X-ray crystallography, this guide utilizes the crystallographic data of a closely related analogue, 4-Oxo-4-(p-tolylamino)butanoic acid. This allows for a practical comparison of the depth of information provided by X-ray crystallography versus other common analytical techniques.

The primary techniques for elucidating the structure of small organic molecules include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers unique insights into the molecular architecture, from the precise three-dimensional arrangement of atoms in a crystal lattice to the connectivity and functional groups present.

## Comparison of Analytical Techniques

The following table summarizes the key structural information that can be obtained for **4-(Mesitylamino)-4-oxobutanoic acid** using different analytical methods.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information, and absolute configuration.	Provides an unambiguous and highly detailed molecular structure. <a href="#">[1]</a>	Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy	Information on the chemical environment of magnetically active nuclei (e.g., $^1\text{H}$ , $^{13}\text{C}$ ), connectivity through spin-spin coupling, and spatial proximity of atoms. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Powerful for determining the constitution and configuration of molecules in solution. Does not require crystallization.	Does not directly provide bond lengths or angles. Can be complex to interpret for large molecules.
Mass Spectrometry	Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and can give clues about the structure through fragmentation patterns. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>	High sensitivity and requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.	Does not provide information on the 3D arrangement of atoms or stereochemistry.
FTIR Spectroscopy	Identifies the presence of specific functional groups based on the absorption of infrared radiation. <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>	Fast, non-destructive, and useful for a quick assessment of functional groups present in a molecule.	Provides limited information on the overall molecular structure and connectivity.

## X-ray Crystallography Data

As a proxy for **4-(Mesitylamino)-4-oxobutanoic acid**, the crystallographic data for 4-Oxo-4-(p-tolylamino)butanoic acid is presented below.<sup>[14]</sup> This data provides a clear example of the detailed structural information obtainable from a successful single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for 4-Oxo-4-(p-tolylamino)butanoic acid

Parameter	Value
CCDC Number	807462
Empirical formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>
Formula weight	207.23
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 10.358(3) Å, α = 90° b = 5.4890(10) Å, β = 98.43(3)° c = 18.259(5) Å, γ = 90°
Volume	1026.8(4) Å <sup>3</sup>
Z	4
Calculated density	1.339 Mg/m <sup>3</sup>
Absorption coefficient	0.098 mm <sup>-1</sup>
F(000)	440
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.65 to 28.34°
Reflections collected	6103
Independent reflections	2253 [R(int) = 0.0412]
Completeness to theta = 28.34°	99.8 %
Data / restraints / parameters	2253 / 0 / 137
Goodness-of-fit on F <sup>2</sup>	1.036
Final R indices [I>2sigma(I)]	R1 = 0.0489, wR2 = 0.1194
R indices (all data)	R1 = 0.0818, wR2 = 0.1387
Largest diff. peak and hole	0.221 and -0.169 e.Å <sup>-3</sup>

## Alternative Spectroscopic Data (Hypothetical for 4-(Mesitylamino)-4-oxobutanoic acid)

The following tables present the expected data from NMR, Mass Spectrometry, and FTIR analysis of 4-(Mesitylamino)-4-oxobutanoic acid.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

$^1\text{H}$ NMR (ppm)	Integration	Multiplicity	Assignment	$^{13}\text{C}$ NMR (ppm)	Assignment
~10-12	1H	br s	-COOH	~175	C=O (acid)
~8.5	1H	s	-NH-	~172	C=O (amide)
6.85	2H	s	Ar-H	~138	Ar-C (ipso, CH <sub>3</sub> )
2.80	2H	t	-CH <sub>2</sub> -	~135	Ar-C (ipso, NH)
2.65	2H	t	-CH <sub>2</sub> -	~129	Ar-CH
2.25	3H	s	Ar-CH <sub>3</sub> (para)	~32	-CH <sub>2</sub> -
2.15	6H	s	Ar-CH <sub>3</sub> (ortho)	~29	-CH <sub>2</sub> -
~21	Ar-CH <sub>3</sub> (para)				
~19	Ar-CH <sub>3</sub> (ortho)				

Table 3: Predicted Mass Spectrometry Data

Technique	m/z	Assignment
High-Resolution MS	[M+H] <sup>+</sup> calculated: C <sub>14</sub> H <sub>19</sub> NO <sub>3</sub>	[M+H] <sup>+</sup>
(HRMS-ESI)	[M+Na] <sup>+</sup> calculated: C <sub>14</sub> H <sub>18</sub> NNaO <sub>3</sub>	[M+Na] <sup>+</sup>
Tandem MS (MS/MS)	Fragments corresponding to the loss of H <sub>2</sub> O, COOH, and cleavage of the amide bond.	Structural fragments

Table 4: Predicted FTIR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (amide)
~2950	Medium	C-H stretch (aromatic and aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1660	Strong	C=O stretch (Amide I)
~1540	Medium	N-H bend (Amide II)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (carboxylic acid)

## Experimental Protocols

### X-ray Crystallography:

- **Crystallization:** A single crystal of the compound is grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.

#### NMR Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and <sup>1</sup>H, <sup>13</sup>C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
- **Data Processing and Analysis:** The raw data is Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

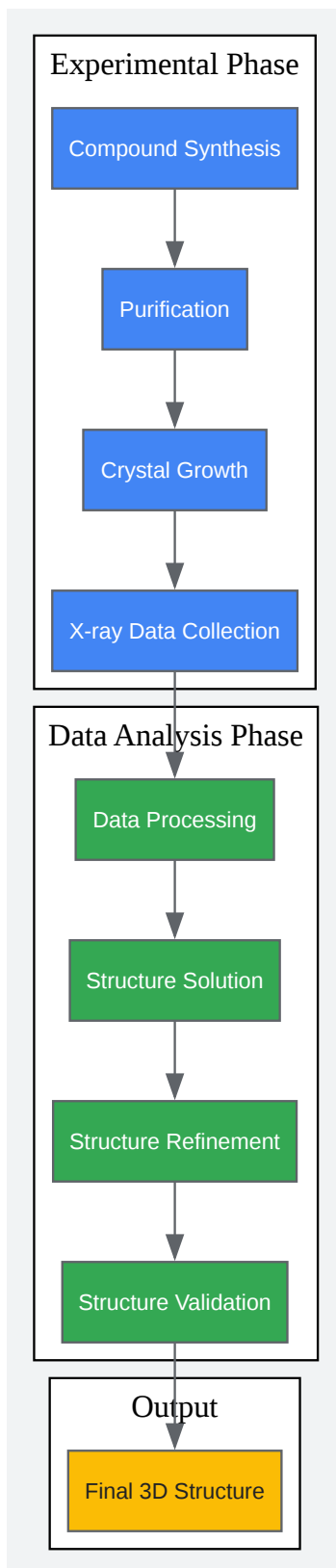
#### Mass Spectrometry (HRMS-ESI):

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Infusion:** The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
- **Data Acquisition:** The mass spectrum is acquired, showing the mass-to-charge ratios of the ions generated.

#### FTIR Spectroscopy:

- **Sample Preparation:** A small amount of the solid sample is placed on the ATR crystal, or a KBr pellet is prepared.
- **Data Acquisition:** The infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

## Visualizations



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Caption: Workflow for small molecule structure determination using X-ray crystallography.

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